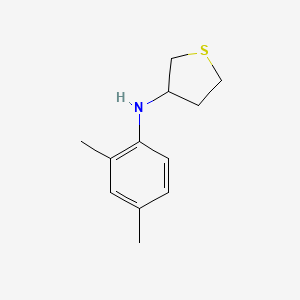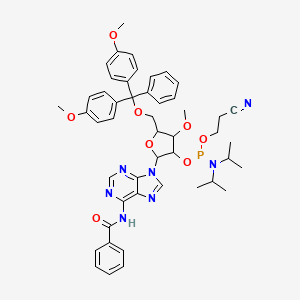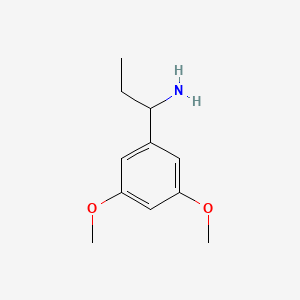
4-Trifluoromethoxy-butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethoxy-butan-1-ol: is an organic compound with the molecular formula C5H9F3O2 . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a butanol backbone. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability conferred by the trifluoromethoxy group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-butan-1-ol typically involves the introduction of the trifluoromethoxy group into a butanol derivative. One common method is the reaction of 4-hydroxybutanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethyl iodide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents has been developed to facilitate the large-scale synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Trifluoromethoxy-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as sodium methoxide can be used under basic conditions.
Major Products:
Oxidation: 4-Trifluoromethoxy-butanal or 4-Trifluoromethoxy-butanoic acid.
Reduction: 4-Trifluoromethoxy-butane.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Trifluoromethoxy-butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethoxy group can mimic other functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique physicochemical properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and lipophilicity.
Mecanismo De Acción
The mechanism of action of 4-Trifluoromethoxy-butan-1-ol involves its interaction with molecular targets through the trifluoromethoxy group. This group increases the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The high electronegativity of the trifluoromethoxy group can also influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
- 4-Trifluoromethoxy-phenol
- 4-Trifluoromethoxy-benzyl alcohol
- 4-Trifluoromethoxy-aniline
Comparison: 4-Trifluoromethoxy-butan-1-ol is unique due to its butanol backbone, which provides different reactivity and solubility compared to aromatic compounds like 4-Trifluoromethoxy-phenol. The presence of the trifluoromethoxy group in all these compounds imparts similar properties such as high electronegativity and stability, but the specific structure of this compound allows for unique applications in both industrial and pharmaceutical contexts .
Propiedades
Fórmula molecular |
C5H9F3O2 |
|---|---|
Peso molecular |
158.12 g/mol |
Nombre IUPAC |
4-(trifluoromethoxy)butan-1-ol |
InChI |
InChI=1S/C5H9F3O2/c6-5(7,8)10-4-2-1-3-9/h9H,1-4H2 |
Clave InChI |
UUUUQGXLMCRYJQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCOC(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)






![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)




![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)
